molecular formula C17H15FN4OS B15105690 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B15105690
M. Wt: 342.4 g/mol
InChI Key: PXJHHTQJFHHOKS-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a triazole-based compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked 4-fluorophenyl ethanone moiety. Its molecular formula is C₂₁H₁₈FN₄OS, with an average molecular mass of 393.46 g/mol.

Synthetic routes for analogous compounds involve nucleophilic substitution reactions between α-halogenated ketones and triazole-thiol intermediates under basic conditions (e.g., sodium ethoxide in ethanol) . This compound shares structural motifs with bioactive molecules targeting antimicrobial and enzyme inhibition pathways .

Properties

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H15FN4OS/c1-2-22-16(13-7-9-19-10-8-13)20-21-17(22)24-11-15(23)12-3-5-14(18)6-4-12/h3-10H,2,11H2,1H3

InChI Key

PXJHHTQJFHHOKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde under reflux conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related triazole derivatives and their key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Bioactivity Reference
Target Compound 4-ethyl, 5-pyridin-4-yl, 1-(4-fluorophenyl)ethanone C₂₁H₁₈FN₄OS 393.46 Enhanced solubility (pyridine), potential antimicrobial activity
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone 4-(4-chlorophenyl), 5-pyridin-4-yl, 1-(3,4-difluorophenyl) C₂₁H₁₃ClF₂N₄OS 442.90 Higher halogenation increases lipophilicity (XLogP3: 4.8); unconfirmed bioactivity
1-(4-Fluorophenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone 4-ethyl, bis-triazole-thioether linkage C₁₉H₁₆FN₇OS₂ 441.48 Antimicrobial activity against Pseudomonas aeruginosa (MIC: 31.25 μg/mL)
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-allyl, 5-pyridin-2-yl C₁₉H₁₆FN₄OS 394.42 Allyl group may improve membrane permeability; no reported bioactivity
N-(4-Ethylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide Acetamide tail, 4-ethylphenyl C₂₀H₂₂N₅OS 392.49 Orco receptor modulation in insect olfaction studies

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The pyridinyl group in the target compound and analogs (e.g., ) enhances water solubility compared to purely aromatic substituents (e.g., phenylsulfonyl groups in ).
  • Halogenation : Chlorine or fluorine atoms at the phenyl ring (e.g., ) increase electronegativity and may improve binding to hydrophobic enzyme pockets. For example, 3,4-difluorophenyl derivatives exhibit higher XLogP3 values (4.8 vs. 3.5 in the target compound), suggesting greater membrane permeability .

Synthetic Flexibility :

  • The allyl-substituted analog () demonstrates the feasibility of introducing unsaturated groups for further functionalization.
  • Bis-triazole derivatives () show that extending the thioether linkage can enhance antimicrobial potency, likely due to increased steric bulk and interaction with bacterial enzymes.

Biological Activity Trends: Antimicrobial Activity: Derivatives with dual triazole-thioether motifs (e.g., ) exhibit significant activity against Pseudomonas aeruginosa (MIC: 31.25 μg/mL), surpassing simpler analogs. Enzyme Modulation: Acetamide-substituted variants (e.g., ) act as allosteric modulators of insect odorant receptors, highlighting the role of the acetamide group in receptor interaction.

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in antifungal and antimicrobial applications. This article provides a detailed overview of its biological activity, including structure, mechanisms of action, and relevant research findings.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has shown promising results against various fungal strains:

  • Candida albicans : In vitro studies suggest that the compound exhibits strong antifungal activity with minimal inhibitory concentrations (MIC) comparable to established antifungals like fluconazole .
  • Mechanism of Action : The antifungal activity is attributed to the inhibition of lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell membrane integrity .

Antimicrobial Activity

In addition to its antifungal properties, the compound has demonstrated broad-spectrum antimicrobial activity:

  • Bacterial Strains : Studies have shown effectiveness against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Cytotoxicity and Selectivity

While assessing the biological activity, it is crucial to evaluate the cytotoxicity of the compound:

  • Selectivity Index (SI) : The selectivity index indicates that the compound possesses favorable therapeutic windows. In studies involving mammalian cell lines, it exhibited lower cytotoxic effects compared to standard treatments .

Study 1: Antifungal Efficacy

A recent study evaluated the efficacy of the compound against Candida albicans using a murine model. Mice treated with the compound showed a significant reduction in fungal load compared to untreated controls. The effective dose was determined to be around 50 mg/kg body weight .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions between the compound and CYP51. Using molecular docking simulations, researchers identified key binding interactions that stabilize the inhibitor-enzyme complex, providing insights into its mechanism of action .

Data Tables

Parameter Value
Molecular FormulaC20H23N5OS
Molecular Weight371.48 g/mol
Antifungal Activity (MIC)0.31 μg/mL against C. albicans
Effective Dose (in vivo)50 mg/kg
Selectivity IndexSI > 100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(4-fluorophenyl)ethanone, using anhydrous potassium carbonate as a base in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the pyridinyl, triazole, and fluorophenyl moieties.
  • FT-IR : Identify key functional groups (e.g., C=S stretch at ~600–700 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validate purity and stoichiometry .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Conduct in vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for structure refinement, focusing on bond angles and torsion angles to validate the triazole-pyridinyl linkage and sulfanyl-ethanone geometry. Compare with DFT-optimized structures to identify deviations .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in triazole derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CYP51 for antifungals or Orco channels for insect repellents). Validate using MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC50 values to refine models .

Q. How can contradictions between theoretical and experimental biological activity data be resolved?

  • Methodological Answer :

  • Hypothesis 1 : Solubility limitations may reduce bioavailability. Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) in assays.
  • Hypothesis 2 : Metabolism (e.g., cytochrome P450-mediated degradation) may alter efficacy. Perform hepatic microsome stability studies.
  • Hypothesis 3 : Off-target effects may skew results. Use CRISPR-edited cell lines to isolate target pathways .

Q. What advanced techniques are suitable for studying metabolic pathways involving this compound?

  • Methodological Answer : Use LC-MS/MS to identify metabolites in hepatocyte incubations. Employ isotopic labeling (e.g., 14C at the ethanone group) for tracing metabolic fate. Pair with transcriptomic analysis (RNA-seq) to map enzyme induction/repression .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Target Identification : Use chemoproteomics (e.g., affinity-based probes) to identify novel biological targets .
  • In Vivo Validation : Prioritize pharmacokinetic studies in rodent models to assess bioavailability and toxicity .

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